molecular formula C13H17NO2 B13885675 ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate

ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate

Cat. No.: B13885675
M. Wt: 219.28 g/mol
InChI Key: ZPXIHIOZMGWRGE-UHFFFAOYSA-N
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Description

Ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate is a carbamate derivative featuring a 2,3-dihydro-1H-inden-2-yl scaffold substituted with a methyl group at the 4-position and an ethyl carbamate moiety at the 2-position. Carbamates are widely studied for their biological activity, often serving as enzyme inhibitors, pesticides, or drug candidates due to their ability to interact with proteins and biomolecules . The compound’s indenyl core may confer conformational rigidity, influencing its binding affinity and selectivity in biological systems .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate

InChI

InChI=1S/C13H17NO2/c1-3-16-13(15)14-11-7-10-6-4-5-9(2)12(10)8-11/h4-6,11H,3,7-8H2,1-2H3,(H,14,15)

InChI Key

ZPXIHIOZMGWRGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1CC2=CC=CC(=C2C1)C

Origin of Product

United States

Preparation Methods

Carbamate Formation via Carbamoylation

One common route involves reacting the amine derivative of the 4-methyl-2,3-dihydro-1H-indene with ethyl chloroformate or ethyl carbamate under basic conditions:

  • Reagents: Ethyl chloroformate, base (e.g., triethylamine or N,N-diisopropylethylamine).
  • Solvent: Anhydrous dichloromethane or acetonitrile.
  • Temperature: Typically 0 °C to room temperature.
  • Time: Several hours to overnight stirring.
  • Workup: Quenching with water, extraction with organic solvents, drying over anhydrous magnesium sulfate, and purification by column chromatography.

This method yields the ethyl carbamate via nucleophilic attack of the amine on the electrophilic carbonyl carbon of ethyl chloroformate.

Multi-Step Synthesis Involving Indene Functionalization

In some protocols, the 4-methyl-2,3-dihydro-1H-indene is first functionalized at the 2-position by:

  • Bromination of intermediates like 1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone using bromine in methylene chloride.
  • Subsequent reaction with formamide to form imidazole derivatives.
  • Catalytic hydrogenation to convert vinyl groups to ethyl groups.
  • Final carbamate formation by reaction with ethyl chloroformate or related reagents.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent(s) Yield (%) Notes
Bromination Bromine, methylene chloride 0 °C to room temp Methylene chloride Not specified Formation of 2-bromo-1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)-ethanone
Formamide Reaction Excess formamide Reflux or elevated temp Formamide Not specified Formation of imidazole hydrochloride intermediate
Catalytic Hydrogenation Pd/C or Raney Ni, H2 gas -78 °C to 20 °C 2-Methyl tetrahydrofuran or methylene chloride Not specified Converts vinyl to ethyl group
Carbamoylation Ethyl chloroformate, base (e.g., N,N-diisopropylethylamine) 0 °C to room temp Dichloromethane or acetonitrile 70-80% (typical) Formation of ethyl carbamate group
Purification Chromatography, recrystallization Ambient Ethyl acetate/methanol mixtures - Ensures product purity

Research Findings and Comparative Analysis

  • The carbamate formation step is generally high yielding and reproducible across various synthetic routes.
  • Catalytic hydrogenation is a critical step for converting vinyl intermediates to ethyl-substituted products, improving the stability and biological relevance of the compound.
  • The choice of solvent and temperature during carbamoylation significantly affects reaction rate and purity.
  • Multi-step syntheses involving bromination and formamide reaction provide flexibility for structural analog development but add complexity and time.

Summary Table of Key Synthetic Routes

Method No. Starting Material Key Steps Advantages Limitations
1 4-Methyl-2,3-dihydro-1H-indene amine Direct carbamoylation with ethyl chloroformate Simplicity, fewer steps Requires pure amine precursor
2 1-(2,3-dihydro-2-vinyl-1H-inden-2-yl)ethanone Bromination → formamide reaction → hydrogenation → carbamoylation Structural versatility Multi-step, longer synthesis
3 Imidazole intermediates Grignard reaction → formylation → hydrogenation Enables complex derivatives Requires careful control of conditions

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds .

Scientific Research Applications

Ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other carbamate derivatives allow for comparative analysis of substituent effects, toxicity, and applications. Key analogs are summarized below:

Table 1: Structural and Functional Comparison of Ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate with Analogs

Compound Name Molecular Weight Key Substituents Primary Use Toxicity Profile
This compound ~219.3 (calculated) 4-methyl indenyl, ethyl carbamate Research (inferred) Not reported
Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) 301.3 Phenoxyphenoxyethyl chain Insect growth regulator (pesticide) Moderate toxicity (oral LD₅₀: >5,000 mg/kg in rats)
Methyl N-[[5-[[2-(4-chlorophenyl)-3-methylbenzoyl]amino]-2,3-dihydro-1H-inden-2-yl]methyl]carbamate ~463.9 (calculated) Chlorophenyl, benzoyl, methyl groups Research/Pharmaceutical (inferred) Not specified
(2R)-N⁴-hydroxy-2-(3-hydroxybenzyl)-N¹-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]butanediamide ~487.5 Hydroxybenzyl, indanol scaffold Aggrecanase inhibitor (pharmaceutical) Optimized for selectivity (low MMP inhibition)
Ethyl N-(cyanoacetyl)carbamate 156.14 Cyanoacetyl group Research Acute oral toxicity (Category 4), skin/eye irritation

Structural and Functional Insights

Substituent Effects on Biological Activity: The agrecanase inhibitor () incorporates hydroxyl and benzyl groups to enhance hydrogen bonding and selectivity for enzyme inhibition. Fenoxycarb () utilizes a phenoxyphenoxyethyl chain to mimic juvenile hormone in insects, disrupting metamorphosis. The target compound’s indenyl scaffold lacks this ether functionality, suggesting divergent mechanisms of action .

Toxicity and Safety: Ethyl N-(cyanoacetyl)carbamate () exhibits higher acute toxicity (Category 4 oral, skin/eye irritation) due to its electron-withdrawing cyano group, which may enhance reactivity.

Applications :

  • Pharmaceutical analogs () highlight the role of carbamates in drug design, particularly for enzyme inhibition. The target compound’s unmodified ethyl carbamate group may serve as a versatile intermediate for further derivatization .
  • Pesticidal carbamates () demonstrate the importance of lipophilic substituents (e.g., aromatic ethers) for environmental stability and insecticidal activity. The target compound’s indenyl core may offer alternative binding modes in agrochemical contexts .

Research Tools and Structural Analysis

  • SHELX () and ORTEP () are critical for crystallographic studies of carbamate derivatives. These tools enable precise determination of bond angles, conformations, and intermolecular interactions, aiding in the rational design of analogs with optimized properties .

Key Research Findings

Bioactivity Optimization : Modifications to the carbamate side chain (e.g., hydroxylation in ’s inhibitor) significantly enhance target selectivity, whereas alkyl groups (e.g., methyl in the target compound) balance lipophilicity and metabolic stability .

Toxicity Trade-offs: Electron-deficient substituents (e.g., cyano in ) increase reactivity and toxicity, underscoring the need for cautious substituent selection in drug or pesticide development .

Scaffold Versatility : The 2,3-dihydro-1H-indenyl scaffold is adaptable to diverse applications, from enzyme inhibition to pesticidal activity, depending on substituent functionalization .

Biological Activity

Ethyl N-(4-methyl-2,3-dihydro-1H-inden-2-yl)carbamate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings.

Chemical Structure and Synthesis

This compound features a unique indene structure that contributes to its biological activity. The compound is synthesized through various methods, typically involving the reaction of 4-methyl-2,3-dihydro-1H-indene with ethyl isocyanate. This reaction can be conducted under controlled conditions to optimize yield and purity.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The carbamate functional group allows for the formation of covalent bonds with active site residues of target enzymes, leading to inhibition or modulation of their activity. This interaction can significantly affect various biochemical pathways.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits inhibitory effects on cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound was shown to induce apoptosis and inhibit cell proliferation at micromolar concentrations.

Cell Line Concentration (μM) Inhibition (%) Mechanism
MDA-MB-2311040.76 - 52.03Microtubule destabilization
HepG2530.00Induction of apoptosis

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. It has shown promising results in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in drug development for various diseases.

Case Studies

  • Breast Cancer Study : In a study focusing on the effects of this compound on MDA-MB-231 cells, researchers observed significant morphological changes indicative of apoptosis at concentrations as low as 1.0 μM. Additionally, caspase activity increased by 1.33–1.57 times at higher concentrations (10 μM), confirming its potential as an anticancer agent .
  • Enzyme Interaction Study : Another study explored the interaction of this compound with key metabolic enzymes. The results indicated that it effectively inhibited enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .

Q & A

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Methodological Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Optimize catalytic systems (e.g., immobilized enzymes or heterogeneous catalysts) to reduce metal leaching. Process simulation tools (Aspen Plus) can model mass/energy efficiency and identify waste-reduction opportunities .

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